molecular formula C8H5BrN2O2 B1202118 3-(5-Bromo-furan-2-yl)-2-cyano-acrylamide

3-(5-Bromo-furan-2-yl)-2-cyano-acrylamide

Cat. No. B1202118
M. Wt: 241.04 g/mol
InChI Key: DSPQMKOMBMQWDD-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furanyl)-2-cyano-2-propenamide is an organobromine compound.

Scientific Research Applications

  • Green Organic Chemistry Synthesis : Jimenez et al. (2019) reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and its ene-reduction using various fungi, including marine and terrestrial-derived fungi. The process produced a compound with a CN-bearing stereogenic center, highlighting the potential of this compound in green chemistry and biotransformation (Jimenez et al., 2019).

  • Focused Library Development for Cytotoxic Agents : Tarleton et al. (2013) developed a series of focused compound libraries, including 3-(5-bromofuran-2-yl)-2-cyano-acrylamide derivatives, to enhance cytotoxic potency against cancer cell lines. This study underscores the compound's potential in cancer research and drug development (Tarleton et al., 2013).

  • Mitigating Acrylamide and Furan in Food : Anese et al. (2013) discussed strategies to reduce acrylamide and furanic compounds, including furan, in heat-treated foods. Their research is significant for food safety and reducing potential carcinogens in processed foods (Anese et al., 2013).

  • Synthesis of 2,5-Diimino-Furans : Jiang et al. (2014) described a palladium-catalyzed cyclization method to produce 2,5-diimino-furans from bromoacrylamides and isocyanides. This process has implications for creating maleamides and other valuable chemicals in organic synthesis (Jiang et al., 2014).

  • Modulator of α7 Nicotinic Receptors : Targowska-Duda et al. (2019) explored the anxiolytic-like activity of 3-furan-2-yl-N-p-tolyl-acrylamide, a modulator of α7 nicotinic acetylcholine receptors, in mice. This study provides insights into potential therapeutic applications for anxiety disorders (Targowska-Duda et al., 2019).

  • Corrosion Inhibitors in Nitric Acid Solutions : Abu-Rayyan et al. (2022) investigated new acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research highlights the compound's potential in material science and industrial applications (Abu-Rayyan et al., 2022).

properties

Product Name

3-(5-Bromo-furan-2-yl)-2-cyano-acrylamide

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3-

InChI Key

DSPQMKOMBMQWDD-HYXAFXHYSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C(/C#N)\C(=O)N

Canonical SMILES

C1=C(OC(=C1)Br)C=C(C#N)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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